methyl 4-(2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a structurally complex small molecule featuring a pyrido[2,3-d]pyrimidine core fused with a bicyclic system. Key substituents include:
- 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
- 6-(Propan-2-yl) substituent enhancing lipophilicity.
- Sulfanylacetamido linker connecting the pyrido-pyrimidine moiety to a methyl 4-aminobenzoate group.
Synthetic routes likely involve coupling reactions (e.g., amide bond formation) and sulfanyl group introduction, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 4-[[2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-12(2)15-10-23-19-17(20(28)26(4)22(30)25(19)3)18(15)32-11-16(27)24-14-8-6-13(7-9-14)21(29)31-5/h6-10,12H,11H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMOJQFYQPNKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound methyl 4-(2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate , identified by its CAS Number 946376-70-1 , is a pyridopyrimidine derivative with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H24N4O5S
- Molecular Weight : 456.5148 g/mol
- SMILES Representation :
COC(=O)c1ccc(cc1)NC(=O)CSc1c(cnc2c1c(=O)n(C)c(=O)n2C)C(C)C
Structural Insights
The compound features a complex structure that includes a pyridopyrimidine core which is known for its biological activity against various targets, particularly in cancer therapy.
The primary biological activity of this compound is attributed to its inhibition of dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the folate metabolism pathway by catalyzing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair. Inhibition of this enzyme disrupts nucleotide synthesis, leading to reduced cell proliferation and potential apoptosis in rapidly dividing cells such as cancer cells .
Therapeutic Potential
Research indicates that derivatives of pyridopyrimidines have shown promise in treating various conditions:
- Cancer : Compounds similar to methyl 4-(2-{...}) have demonstrated significant anti-cancer properties. For instance, piritrexim (a related compound) has been effective against melanoma and urothelial cancer by inhibiting DHFR and affecting tumor growth .
- Autoimmune Diseases : The inhibition of DHFR is also relevant in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis due to its impact on immune cell proliferation .
Case Studies
Safety and Toxicology
While methyl 4-(2-{...}) exhibits promising therapeutic effects, safety profiles must be evaluated. Compounds that inhibit DHFR can lead to side effects due to their impact on normal cellular functions. Monitoring for potential toxicities associated with prolonged use is essential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives:
Key Findings:
Core Heterocycle Differences :
- The target’s pyrido[2,3-d]pyrimidine core (fused bicyclic system) provides rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
- In contrast, pyrrolo[2,3-d]pyrimidine (e.g., ) introduces a five-membered ring, altering electronic distribution and steric accessibility.
2,4-Dioxo groups in the target compound enable strong hydrogen bonding, unlike the trioxo-tetrahydropyrimidinylidene in , which may form weaker, delocalized interactions.
Linker and Functional Groups: The sulfanylacetamido linker in the target compound balances flexibility and stability, whereas phenoxy linkers (e.g., ) introduce conformational constraints. Methyl benzoate termini (common in ) serve as ester prodrugs, enhancing oral bioavailability through hydrolysis to active carboxylic acids.
Synthetic Methodologies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
